(2-Ethylphenyl)hydrazine

Vue d'ensemble

Description

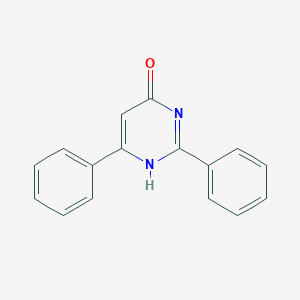

“(2-Ethylphenyl)hydrazine” is a hydrazine derivative . It is used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac .

Synthesis Analysis

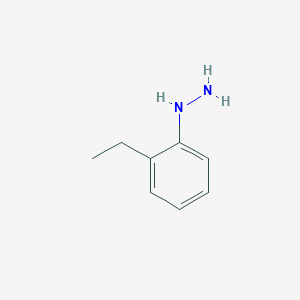

The synthesis of “(2-Ethylphenyl)hydrazine” starts from commercially available 2-ethylaniline . A diazonium salt of aniline is first prepared using HCl and sodium nitrite at lower temperature. The diazonium salt is then reduced with sodium sulfite and concentrated H2SO4, yielding a 92% yield .Molecular Structure Analysis

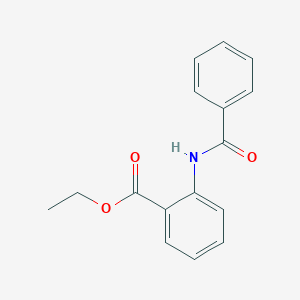

The molecular formula of “(2-Ethylphenyl)hydrazine” is C8H12N2 . Its molecular weight is 136.19 .Chemical Reactions Analysis

“(2-Ethylphenyl)hydrazine” reacts with a carbonyl to form a hydrazone, using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis

“(2-Ethylphenyl)hydrazine” has a melting point of 178 °C (dec.) (lit.) . It is soluble in water . The molecular weight is 172.655 .Applications De Recherche Scientifique

Synthesis of 7-Ethyl Tryptophol

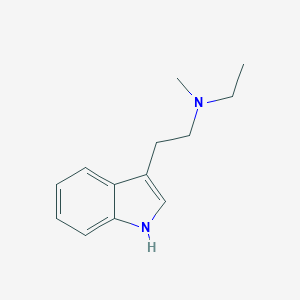

(2-Ethylphenyl)hydrazine: is a key starting material for synthesizing 7-ethyl tryptophol . This compound is significant due to its role in inducing sleep in humans and is also produced by the trypanosomal parasite in sleeping sickness .

Pharmaceutical Applications

The hydrochloride salt of (2-Ethylphenyl)hydrazine , known as 2-ethyl phenyl hydrazine hydrochloride , is utilized in the pharmaceutical industry. It’s an intermediate in the production of Etodolac , a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of rheumatoid arthritis and osteoarthritis .

Veterinary Medicine

In veterinary medicine, Etodolac has been shown to improve rear limb function in dogs with chronic osteoarthritis secondary to hip dysplasia . The synthesis of Etodolac involves (2-Ethylphenyl)hydrazine as an intermediate, highlighting its importance in animal health.

Organic Chemistry Research

As an organic building block, (2-Ethylphenyl)hydrazine is used in various chemical syntheses. Its role in creating complex molecules is crucial for advancing organic chemistry research and development .

Safety and Hazards

Orientations Futures

“(2-Ethylphenyl)hydrazine” is a key intermediate for the preparation of 7-ethyltryptophol . It is also used in the synthesis of the anti-inflammatory drug etodolac . The future directions of “(2-Ethylphenyl)hydrazine” could involve further exploration of its potential uses in pharmaceuticals and other chemical syntheses.

Mécanisme D'action

Target of Action

(2-Ethylphenyl)hydrazine is primarily used in the synthesis of 7-ethyltryptophol . This compound is an intermediate for the anti-inflammatory drug etodolac . Therefore, the primary targets of (2-Ethylphenyl)hydrazine are the biochemical pathways involved in the synthesis of 7-ethyltryptophol and etodolac.

Mode of Action

It is known that hydrazines, in general, can undergo a reaction called the wolff-kishner reduction . This reaction involves the conversion of carbonyl compounds (aldehydes and ketones) to their corresponding alkanes

Biochemical Pathways

It is known that (2-ethylphenyl)hydrazine is used in the synthesis of 7-ethyltryptophol , which is an intermediate for the anti-inflammatory drug etodolac . Etodolac’s therapeutic effects are due to its ability to inhibit prostaglandin synthesis . Therefore, it can be inferred that (2-Ethylphenyl)hydrazine indirectly affects the prostaglandin synthesis pathway.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

Given its role in the synthesis of 7-ethyltryptophol , an intermediate for the anti-inflammatory drug etodolac , it can be inferred that (2-Ethylphenyl)hydrazine might indirectly contribute to the anti-inflammatory, analgesic, and antipyretic properties of etodolac .

Action Environment

It is known that the synthesis of (2-ethylphenyl)hydrazine from 2-ethylaniline involves the use of hcl and sodium nitrite at lower temperatures . This suggests that temperature could be an important environmental factor influencing the action of (2-Ethylphenyl)hydrazine.

Propriétés

IUPAC Name |

(2-ethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOWXCLWLEKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941096 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethylphenyl)hydrazine | |

CAS RN |

19398-06-2 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of (2-Ethylphenyl)hydrazine in organic synthesis?

A: (2-Ethylphenyl)hydrazine serves as a valuable building block in organic synthesis, primarily for constructing indazole derivatives. For instance, it reacts with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl 2-ethylphenylhydrazide, a precursor that can be cyclized to yield 7-ethyl-3-(4'-nitrophenyl)-7-indazole []. This highlights its utility in synthesizing compounds with potential medicinal properties.

Q2: Besides its role in synthesizing pharmaceutical intermediates, are there other applications for (2-Ethylphenyl)hydrazine and its derivatives?

A: Yes, research demonstrates the potential of (2-Ethylphenyl)hydrazine derivatives in coordination chemistry and antimicrobial studies. For example, a novel ligand, N-(2-ethylphenyl) N'-picolinoyl hydrazine (L), synthesized from (2-Ethylphenyl)hydrazine, coordinates with metal ions like Cu(II), Co(II), Ni(II), and Mn(II) to form complexes []. These complexes exhibited antimicrobial activity against various bacterial and fungal species, suggesting potential applications in developing novel antimicrobial agents [].

Q3: Can you elaborate on the reaction conditions employed when utilizing (2-Ethylphenyl)hydrazine as a reagent?

A: The reaction conditions for utilizing (2-Ethylphenyl)hydrazine can vary depending on the specific transformation. In the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug Etodolac, (2-Ethylphenyl)hydrazine reacts with dihydrofuran using sulfuric acid as a catalyst in a mixture of N,N-dimethylacetamide (DMAc) and water []. This method highlights a practical and scalable approach for synthesizing a pharmaceutically relevant compound using (2-Ethylphenyl)hydrazine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)